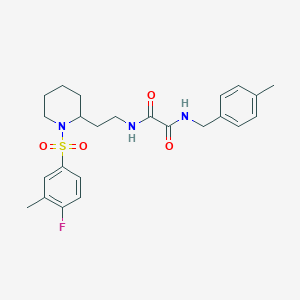

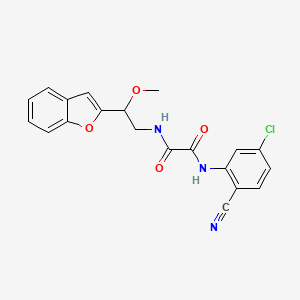

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of anthranilic acid with formamide at high temperatures .Molecular Structure Analysis

Quinazolines and quinazolinones are classes of fused heterocycles. The molecular structure typically includes a six-membered benzene ring fused with a nitrogen-containing seven-membered ring .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, which suggests they undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on the specific derivative. For example, the molecular weight of N-(6-chloro-4-phenylquinazolin-2-yl)guanidine is 297.75.Scientific Research Applications

Synthesis and Antimicrobial Study

- Fluoroquinolone-based 4-thiazolidinones: Compounds synthesized from a lead molecule related to fluoroquinolone showed antifungal and antibacterial activities. These compounds were established by elemental analysis, IR, and NMR spectral data (Patel & Patel, 2010).

Antitumor Activity

- Novel 4-arylaminoquinazolines: Certain synthesized 4-arylaminoquinazoline derivatives exhibited significant antitumor properties, including inhibition of epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). One compound, in particular, showed high antiproliferative activities against tumor cells in vitro (Zhang et al., 2019).

Analgesic Activity

- Pyrazoles and Triazoles with Quinazoline Moiety: Synthesized compounds bearing a quinazoline moiety were characterized and screened for analgesic activity, showing potential in pain management (Saad, Osman, & Moustafa, 2011).

Antibacterial Properties

- Novel Antibacterial 8-chloroquinolone: A designed compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than certain existing antibiotics (Kuramoto et al., 2003).

Antiviral Applications

- Inhibitors for Coronaviruses: Synthesized 4-anilino-6-aminoquinazoline derivatives showed high anti-MERS-CoV activities, indicating potential applications in antiviral therapies (Lee et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide are bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in DNA replication, transcription, and repair, making them attractive targets for antibacterial agents .

Mode of Action

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal functioning of DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways . This disruption leads to the cessation of bacterial growth and proliferation, resulting in the bactericidal effect of the compound .

Result of Action

The result of the action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide is the inhibition of bacterial growth and proliferation . By inhibiting the activity of DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to the death of the bacteria .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTVDBJLSXMKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)

![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)